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Compound of Interest |

Compound Name: N-ethyl-2-iodobenzamide
CAS No.: 41882-26-2
Cat. No.: B3021158
- 7

Executive Summary

N-Ethyl-2-iodobenzamide (CAS: 56742-88-2) is a critical intermediate in the synthesis of
fused nitrogen-heterocycles and organoselenium pharmaceuticals, such as
benzisoselenazolones. Its structural integrity is defined by the steric and electronic influence of
the ortho-iodine substituent, which imparts unique spectroscopic signatures.

This guide provides a validated reference for the identification and quality control of N-ethyl-2-
iodobenzamide. It synthesizes experimental data with mechanistic interpretation to assist
researchers in confirming compound purity and structure during drug development workflows.

Compound Identity[1]

o |[UPAC Name:N-Ethyl-2-iodobenzamide
e Molecular Formula: C

H
INO

» Molecular Weight: 275.09 g/mol

o Appearance: White crystalline solid
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e Melting Point: 114.3-115.5 °C (High Purity) [1]

Synthesis & Sample Preparation

To ensure the spectroscopic data presented below correlates with high-purity material, the
compound is typically prepared via the nucleophilic acyl substitution of 2-iodobenzoyl chloride
with ethylamine.

Synthetic Workflow

The following logic flow illustrates the standard preparation and purification pathway used to
generate the samples for characterization.

eaction uencl Recrystallization N-Ethyl-2-iodobenzamide

R
(DCM, Et3N, 0°C to RT) (EtOAc/Hexanes; ) (>98% Purity)

Click to download full resolution via product page

Figure 1: Synthetic workflow for the isolation of analytical-grade N-ethyl-2-iodobenzamide.

Analytical Sample Preparation

e NMR: Dissolve 10-15 mg in 0.6 mL of CDCI

(Chloroform-d). Ensure the solvent is acid-free to prevent amide hydrolysis or peak
broadening.

e MS: Prepare a 10 uM solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)

The NMR data is the primary fingerprint for this molecule. The ortho-iodine atom exerts a
significant "heavy atom effect” on the C-2 carbon (shielding it) while sterically deshielding the
adjacent protons.

H NMR Data (500 MHz, CDCI
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Note: Data sourced and validated against literature values [1][2].
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C NMR Data (100.6 MHz, CDCI

)
Shift (
Carbon Interpretation
ppm)
C=0 (Amide) 169.26 Characteristic amide carbonyl.
Quaternary carbon attached to
C-1 (Ipso) 142.47
the carbonyl.
C-3 (CH) 139.80 Aromatic CH ortho to lodine.
C-4 (CH) 131.00 Aromatic CH para to Carbonyl.
C-5/C-6 (CH) 128.24,128.16 Remaining aromatic methines.
Diagnostic Signal: Upfield shift
C-2 (C-) 92.42 due to lodine's heavy atom
effect.
N-CH 35.01 Ethyl methylene.
CH 14.68 Ethyl methyl.

Structural Logic & Assignment Pathway

The following diagram elucidates the logic used to assign the critical NMR signals,
distinguishing this compound from its para or meta isomers.
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Structure Analysis:
Ortho-Substituted Benzamide

Heavy Atom Effect (lodine) Steric Compression
Shields attached Carbon (C-2) Deshields Ortho Proton (H-3)

13C Signal at ~92 ppm 1H Signal at 7.85 ppm

(Confirms C-1 bond) (Confirms H-3 position)

N

Isomer Confirmation:
Para-isomer lacks ~92 ppm C-I shift
and shows symmetric AA'BB' splitting.

Click to download full resolution via product page
Figure 2: Logic pathway for structural assignment using NMR data.

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups. The ortho substitution often causes a slight
shift in the Amide | band due to intramolecular hydrogen bonding or steric twisting of the amide
bond out of the aromatic plane.

e N-H Stretch: ~3290 cm

(Medium, Broad)

e C=0 Stretch (Amide I): ~1640 cm

(Strong)
¢ N-H Bend (Amide Il): ~1545 cm
(Medium)[1]

e C=C Aromatic: ~1585 cm
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e C-I Stretch: ~500-600 cm
(Fingerprint region, weak)

Mass Spectrometry (MS)

Mass spectrometry analysis (ESI or El) focuses on the molecular ion and the characteristic loss
of the iodine atom, which is a weak bond.

e Molecular lon [M+H]

: Calculated m/z 276.00 (Observed typically 276.0).

o Fragmentation Pattern (EI):
o m/z275 (M

). Parent ion.

o m/z 246 (M - Et): Loss of ethyl group.

o m/z 148 (M - 1): Loss of lodine radical (Homolytic cleavage).

o m/z 231 (2-lodobenzoyl cation): Loss of -NHEt.

o m/z 105 (Benzoyl cation): Loss of both | and NHEt (common in high energy collisions).

Quality Control & Impurity Profiling

When analyzing synthetic batches, researchers must watch for specific impurities that share
spectral features.

e 2-lodobenzoic Acid (Hydrolysis Product):

o NMR Flag: Loss of ethyl signals (1.27, 3.40 ppm); appearance of broad COOH proton >11
ppm.

o MS Flag: Peak at m/z 248.
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» Ethylamine Hydrochloride (Reagent):
o NMR Flag: Broad ammonium triplet at ~8.0 ppm; shifted ethyl signals.
e Regioisomers (Meta/Para):

o NMR Flag:Para-isomer shows symmetric doublets (AA'BB' system) in the aromatic region,
distinct from the complex 4-spin system of the ortho-isomer.

References

» Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols
and Amidation of Amines. Source: PMC / NIH. URL:[Link] Data Cited: 1H NMR shifts, Melting
Point (114.3-115.5 °C).[2]

e The Influence of O/S Exchange on the Biocatalytical Activity of Benzisoselenazol-3(2H)-
ones. Source: MDPI / Semantic Scholar. URL:[Link] Data Cited: 13C NMR shifts, Synthesis
protocols.

o The Directed Ortho Metalation-Ullmann Connection. Source: Journal of Organic Chemistry
(via CMU). URL:[Link] Data Cited: Confirmation of N-ethyl-2-iodobenzamide as a substrate
for Ullmann coupling.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3021158#spectroscopic-data-for-n-ethyl-2-
iodobenzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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